molecular formula C10H14O4 B12117794 2-Furoic acid,5-(butoxymethyl)-

2-Furoic acid,5-(butoxymethyl)-

Cat. No.: B12117794
M. Wt: 198.22 g/mol
InChI Key: MRYQIFOOHDFQAO-UHFFFAOYSA-N
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Description

2-Furoic acid,5-(butoxymethyl)- is an organic compound that features a furan ring with a carboxylic acid group and a butoxymethyl substituent. This compound is part of the furan family, which is known for its diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furoic acid,5-(butoxymethyl)- typically involves the oxidation of furfuryl alcohol or furfural. This can be achieved through chemical or biocatalytic methods. The industrial route often involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution, producing a 1:1 ratio of 2-furoic acid and furfuryl alcohol .

Industrial Production Methods

Industrial production of 2-Furoic acid,5-(butoxymethyl)- can be achieved through the oxidation of furfural using an oxidant in the presence of an oxidation catalyst at elevated temperatures . This method is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Furoic acid,5-(butoxymethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

Major products formed from these reactions include 2,5-furandicarboxylic acid, furfuryl alcohol, and various substituted furan derivatives .

Mechanism of Action

The mechanism of action of 2-Furoic acid,5-(butoxymethyl)- involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The furan ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Furoic acid,5-(butoxymethyl)- include:

Uniqueness

2-Furoic acid,5-(butoxymethyl)- is unique due to its butoxymethyl substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

5-(butoxymethyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-2-3-6-13-7-8-4-5-9(14-8)10(11)12/h4-5H,2-3,6-7H2,1H3,(H,11,12)

InChI Key

MRYQIFOOHDFQAO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC=C(O1)C(=O)O

Origin of Product

United States

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